Orthogonal Selectivity vs. Wild-Type ERα
In a competitive radiometric binding assay, CMP8 demonstrated an IC₅₀ of 29 ± 2.8 nM for GST-MG-ERα-LBD (double mutant L384M/M421G), comparable to CMP6 (29 nM) and CMP10 (22 nM) [1]. However, CMP8 exhibited markedly superior orthogonal selectivity: its IC₅₀ for wild-type human ERα was 1085 ± 121 nM, yielding a 37.4-fold selectivity ratio [1]. This represents the highest selectivity among all tetrahydrofluorenone analogs tested, exceeding CMP10 (17-fold), CMP7 (10.4-fold), CMP9 (5.8-fold), and CMP6 (7.7-fold) [1].
| Evidence Dimension | Selectivity ratio (IC₅₀ wt hERα / IC₅₀ MG-ERα-LBD) |
|---|---|
| Target Compound Data | 37.4-fold (IC₅₀ MG-ERα-LBD: 29 nM; IC₅₀ wt hERα: 1085 nM) |
| Comparator Or Baseline | CMP6: 7.7-fold; CMP7: 10.4-fold; CMP9: 5.8-fold; CMP10: 17-fold |
| Quantified Difference | CMP8 selectivity is 2.2× to 6.4× higher than the next-best analog (CMP10) and 4.9× higher than CMP6 |
| Conditions | Competitive radiometric in vitro binding assay using GST-MG-ERα-LBD (L384M/M421G) and full-length wt hERα |
Why This Matters
Superior orthogonal selectivity ensures that CMP8 activates only the engineered mutant receptor without cross-activating endogenous wild-type ERα, a prerequisite for clean, interpretable conditional perturbation experiments.
- [1] Gallinari, P., et al. A Functionally Orthogonal Estrogen Receptor-Based Transcription Switch Specifically Induced by a Nonsteroid Synthetic Ligand. Chemistry & Biology, 2005, 12(8), 883–893. View Source
